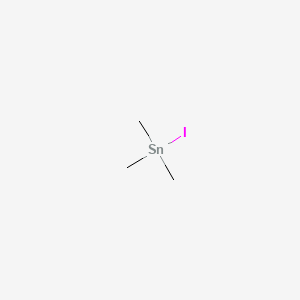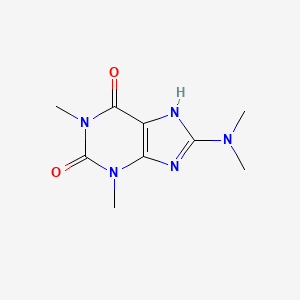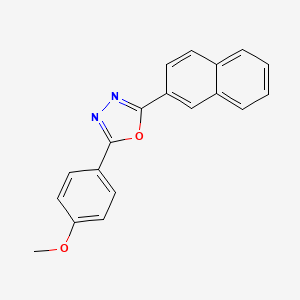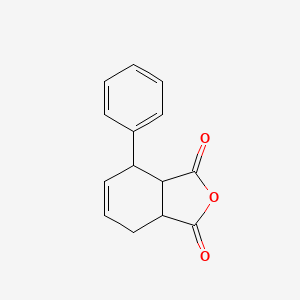
N-(Diphenylmethylene)aniline
Descripción general
Descripción
N-(Diphenylmethylene)aniline is a chemical compound with the molecular formula C19H15N . It is also known by other names such as N,1,1-triphenylmethanimine and Benzophenone anil . The molecular weight of this compound is 257.3 g/mol .
Synthesis Analysis
The synthesis of N-(Diphenylmethylene)aniline and similar compounds has been a topic of research. For instance, the reaction of N-substituted anilines with diphenylmethyl halides in the presence of AlCl3 at room temperature affords p-substituted derivatives according to an electrophilic aromatic substitution .
Molecular Structure Analysis
The molecular structure of N-(Diphenylmethylene)aniline has been studied using X-ray crystallography . The compound is orthorhombic with a specific set of dimensions at -160°C .
Chemical Reactions Analysis
The chemical reactions involving N-(Diphenylmethylene)aniline are not extensively documented. However, it’s known that the reaction of N-substituted anilines with diphenylmethyl halides at room temperature in the presence of AlCl3 affords p-substituted derivatives .
Physical And Chemical Properties Analysis
N-(Diphenylmethylene)aniline has a molecular weight of 257.3 g/mol . It has a computed XLogP3-AA value of 5.1, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound has a rotatable bond count of 3 .
Aplicaciones Científicas De Investigación
Applications in Polymerization and Material Synthesis
N-(Diphenylmethylene)aniline derivatives show promise in the field of polymerization and material synthesis. One study demonstrated the synthesis of steric Ni(II) α-diimine precatalysts utilizing 2,6-bis(diphenylmethyl)-4-methyl aniline. These precatalysts, when activated, were highly active and produced well-defined polyethylene, showcasing remarkable thermal stability, suitable for industrial gas-phase polymerizations (Rhinehart et al., 2013). Additionally, another study highlighted the potential of biobased aniline, made from sugar instead of petrochemicals, for producing aniline-based polymers like methylene diphenyl diisocyanate, a critical precursor for polyurethane (Tullo, 2017).
Chemical Synthesis and Reactions
Research has illuminated the chemical synthesis and reaction pathways involving N-(Diphenylmethylene)aniline. For instance, a study elaborated on the reactions of aniline with alkali metal diphenylketyls and dianions leading to the formation of N-(diphenylmethylene) aniline under specific conditions (Turaeva & Kurbatov, 2004). Furthermore, the coupling of the transesterification of cyclic carbonates with the selective N-methylation of anilines catalyzed by faujasites was investigated, showing a high chemoselectivity and efficient domino alkylation of anilines (Selva et al., 2008).
Advanced Material Applications
The field of advanced materials also benefits from research into N-(Diphenylmethylene)aniline. For example, the study of rhenium complexes with 2-(diphenylphosphinomethyl)aniline led to the formation of different oxo rhenium(V) complexes, one of which exhibited a unique trinuclear, cyclic oxo(V) core, indicating potential for novel material applications (Schroer et al., 2010).
Mecanismo De Acción
Target of Action
N-(Diphenylmethylene)aniline, also known as N,1,1-triphenylmethanimine, is a chemical compound with the linear formula C19H15N It has been reported that alkali metal diphenylketyls and dianions derived from benzophenone react with aniline to afford n-(diphenylmethylene)aniline .
Mode of Action
The mode of action of N-(Diphenylmethylene)aniline involves its interaction with its targets. Potassium diphenylketyl and benzophenone dianion react with aniline to afford N-(diphenylmethylene)aniline . Under analogous conditions, the corresponding sodium and lithium derivatives undergo disproportionation .
Biochemical Pathways
The reaction of potassium diphenylketyl with aniline leads to the formation of n-(diphenylmethylene)aniline . This suggests that the compound may be involved in reactions with alkali metal diphenylketyls and dianions derived from benzophenone.
Result of Action
It has been reported that the reaction of potassium diphenylketyl with aniline leads to the formation of n-(diphenylmethylene)aniline . This suggests that the compound may have a role in the formation of certain chemical structures.
Action Environment
It is known that the reactions involving this compound can be influenced by the presence of alkali metal diphenylketyls and dianions derived from benzophenone .
Propiedades
IUPAC Name |
N,1,1-triphenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)20-18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPVLVKWFUYVGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276935 | |
| Record name | N-(Diphenylmethylene)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
574-45-8 | |
| Record name | N-(Diphenylmethylene)aniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Diphenylmethylene)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(DIPHENYLMETHYLENE)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














